2,5-Dichlorothiophene-3-sulfonyl chloride
Overview
Description
2,5-Dichlorothiophene-3-sulfonyl chloride is a chemical compound that is part of the thiophene sulfonyl chlorides family. These compounds are known for their reactivity and are often used in various chemical synthesis processes. The presence of sulfonyl chloride groups makes them highly reactive towards nucleophiles, which allows for a wide range of chemical transformations.
Synthesis Analysis
The synthesis of related sulfonyl chlorides typically involves the reaction of thiophene derivatives with chlorosulfonic acid or other sulfonating agents. For example, 2-hydroxyethanesulfonyl chloride, a related compound, is synthesized by reacting an aqueous solution of 2-mercaptoethanol with chlorine . Although the specific synthesis of 2,5-dichlorothiophene-3-sulfonyl chloride is not detailed in the provided papers, similar methods could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of thiophene sulfonyl chlorides is characterized by the presence of a thiophene ring, which is a five-membered heterocycle containing sulfur, and one or more sulfonyl chloride groups attached to it. The exact position of these groups on the thiophene ring can significantly influence the reactivity and properties of the compound. For instance, the substitution pattern on the thiophene ring can affect the outcome of polymerization reactions, as seen in the polymerization of 2,5-dichlorothiophene .
Chemical Reactions Analysis
Thiophene sulfonyl chlorides are versatile intermediates in organic synthesis. They can react with amines to form sulfonamides, as demonstrated by the reaction of thiophene-2-sulfonyl chloride with various amines . Additionally, they can undergo polymerization reactions, such as the polymerization of 2,5-dichlorothiophene with aluminum chloride–cupric chloride to yield polythienylenes . The sulfonyl chloride group is also reactive towards nucleophilic substitution, which can be used to introduce various functional groups into the thiophene ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene sulfonyl chlorides are influenced by their molecular structure. These compounds are typically solid at room temperature and are highly reactive due to the presence of the sulfonyl chloride group. The reactivity towards nucleophiles makes them useful for a wide range of chemical transformations. The stability of these compounds under different conditions can vary; for example, the Dios group, a related sulfonyl protecting group, is stable under basic and reductive conditions but can be removed by heating in a hot aqueous solution of trifluoroacetic acid .
Scientific Research Applications
Application 1: Preparation of Specific Compounds
- Summary of the Application : 2,5-Dichlorothiophene-3-sulfonyl chloride is used in the preparation of specific compounds such as 1-[(2,5-dichloro-3-thienyl)sulfonyl]-N-(6-nitro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide .
Application 2: HIV-1 Reverse Transcriptase Inhibitors
Safety And Hazards
2,5-Dichlorothiophene-3-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,5-dichlorothiophene-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3O2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKSHSHZJOWSEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371123 | |
Record name | 2,5-Dichlorothiophene-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorothiophene-3-sulfonyl chloride | |
CAS RN |
56946-83-9 | |
Record name | 2,5-Dichlorothiophene-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichlorothiophene-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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